

Spectroscopic and Synthetic Profile of N-Iodosaccharin: A Technical Guide

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Compound of Interest

Compound Name: *N-Iodosaccharin*

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This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of **N-Iodosaccharin** (NISac), a versatile iodinating agent. The information is tailored for professionals in research and development who require detailed data for experimental design and analysis. This document summarizes key spectroscopic data, outlines a detailed experimental protocol for its synthesis, and provides a visual representation of the synthetic workflow.

Spectroscopic Data of N-Iodosaccharin

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-Iodosaccharin**. It is important to note that while the synthesis of **N-Iodosaccharin** is well-documented, detailed and publicly available experimental spectra are scarce. Therefore, the NMR and IR data presented below are largely predictive, based on the known structure of the molecule and typical spectroscopic values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **N-Iodosaccharin**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.8 - 8.2	Multiplet	4H	Aromatic Protons

Note: The aromatic protons of the saccharin ring are expected to appear as a complex multiplet in the downfield region of the spectrum due to the electron-withdrawing effects of the carbonyl and sulfonyl groups.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **N-Iodosaccharin**

Chemical Shift (δ) ppm	Assignment
~165	C=O (Carbonyl Carbon)
120 - 140	Aromatic Carbons
~120	Quaternary Aromatic Carbon (C-SO ₂)
~135	Quaternary Aromatic Carbon (C-C=O)

Note: The chemical shifts are estimates. The carbonyl carbon is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with quaternary carbons generally showing weaker signals.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for **N-Iodosaccharin**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3100 - 3000	Medium	C-H (Aromatic)	Stretching
1720 - 1700	Strong	C=O (Carbonyl)	Stretching
1600 - 1450	Medium to Weak	C=C (Aromatic)	Stretching
1350 - 1300	Strong	SO ₂ (Sulfonyl)	Asymmetric Stretching
1180 - 1140	Strong	SO ₂ (Sulfonyl)	Symmetric Stretching

Note: The most characteristic peaks for **N-Iodosaccharin** are expected to be the strong absorptions from the carbonyl and sulfonyl groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **N-Iodosaccharin**

Parameter	Value	Source
Molecular Formula	C ₇ H ₄ INO ₃ S	PubChem[1][2]
Molecular Weight	309.08 g/mol	PubChem[1][2]
Predicted [M+H] ⁺	309.90294 m/z	PubChemLite[3]
Predicted [M+Na] ⁺	331.88488 m/z	PubChemLite[3]
Predicted [M-H] ⁻	307.88838 m/z	PubChemLite[3]

Note: The table provides the exact molecular weight and predicted m/z values for common adducts. Experimental mass spectra would provide information on the fragmentation pattern, which is crucial for structural confirmation.

Experimental Protocol: Synthesis of N-Iodosaccharin

The synthesis of **N-Iodosaccharin** is typically achieved through the reaction of the silver salt of saccharin with iodine.^[4] This classical method for preparing N-haloamides is reliable and yields the product in good purity.^[4]

Materials and Reagents:

- Silver nitrate (AgNO_3)
- Sodium salt of saccharin
- Iodine (I_2)
- Acetone
- Deionized water

Step-by-Step Procedure:

- Preparation of Silver Salt of Saccharin:
 - Dissolve 8.50 g (50 mmol) of silver nitrate in 50 mL of water and heat the solution to approximately 80 °C.
 - In a separate beaker, dissolve 10.5 g (51 mmol) of the sodium salt of saccharin in 50 mL of water.
 - Add the saccharin salt solution dropwise to the hot silver nitrate solution with continuous stirring.
 - A white precipitate of the silver salt of saccharin will form.
 - Filter the precipitate, wash it with water and then with acetone.
 - Dry the collected solid in air to obtain the silver salt of saccharin.
- Synthesis of **N-Iodosaccharin**:
 - In a flask protected from light, suspend 5.80 g (20 mmol) of the dry silver salt of saccharin and 5.21 g (20.5 mmol) of iodine in 50 mL of acetone.

- Stir the mixture at room temperature in the dark for approximately 5 hours.
- The reaction progress can be monitored by the disappearance of the reactants.
- Upon completion, the precipitated silver iodide (AgI) is removed by filtration.
- The filtrate, containing the **N-Iodosaccharin** product, is then concentrated by evaporating the acetone under reduced pressure.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **N-Iodosaccharin**.



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Caption: Synthesis workflow for **N-Iodosaccharin** from silver nitrate and sodium saccharin.

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